An In-depth Technical Guide to 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane: Structure, Synthesis, and Characterization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane. As a molecule featuring both an acetal and a thioether functional group, it possesses unique chemical characteristics relevant to various fields of organic synthesis and medicinal chemistry. This document delineates its chemical structure and molecular formula, proposes a viable synthetic pathway with a detailed experimental protocol, and predicts its key physicochemical and spectroscopic properties. The synthesis leverages fundamental organic transformations, offering insights into the strategic construction of multifunctional molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel thioether acetals.
Introduction and Compound Identity
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organic molecule that incorporates two distinct and important functional groups: a diethyl acetal and an isopropyl thioether. The acetal group is a protected aldehyde, rendering it stable to basic and nucleophilic conditions, while the thioether linkage offers a site for potential further functionalization, such as oxidation to sulfoxides or sulfones.[1][2] The unique combination of these functionalities in a single molecule makes it an interesting target for synthetic exploration and a potential building block in the design of more complex molecular architectures.
Chemical Structure and Molecular Formula
The chemical structure of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is deduced from its IUPAC name. The "ethane" backbone is substituted at position 1 with two ethoxy groups ("1,1-Diethoxy"), forming an acetal. At position 2, it is substituted with an isopropylthio group ("2-(propan-2-ylsulfanyl)").
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Molecular Formula: C₉H₂₀O₂S
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Molecular Weight: 192.32 g/mol
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SMILES: CCOC(OCC)CSCC(C)C
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InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and characterization.
Predicted Physicochemical and Spectroscopic Properties
The properties of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane can be predicted based on the known characteristics of acetals and thioethers.
Physicochemical Properties
| Property | Predicted Value | Justification |
| Boiling Point | ~180-200 °C | Similar to other acetals and thioethers of comparable molecular weight. |
| Density | ~0.95 g/cm³ | Based on the densities of related dialkoxyethanes and alkyl sulfides. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | The molecule has both polar (ether, thioether) and nonpolar (alkyl chains) regions. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of a newly synthesized compound. The predicted data below are based on the analysis of similar structures.[2][3][4]
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.6 | t | 1H | -CH(OEt)₂ |
| ~3.5-3.7 | m | 4H | -OCH₂CH₃ |
| ~2.9 | sept | 1H | -SCH(CH₃)₂ |
| ~2.7 | d | 2H | -CH₂S- |
| ~1.2 | d | 6H | -SCH(CH₃)₂ |
| ~1.1 | t | 6H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~101 | -CH(OEt)₂ |
| ~60-62 | -OCH₂CH₃ |
| ~35 | -SCH(CH₃)₂ |
| ~34 | -CH₂S- |
| ~23 | -SCH(CH₃)₂ |
| ~15 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretching (alkane) |
| 1150-1050 | Strong | C-O stretching (acetal) |
| ~700 | Weak-Medium | C-S stretching (thioether) |
Proposed Synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane
The synthesis of the target molecule can be achieved through a straightforward two-step process starting from commercially available reagents. The proposed pathway involves the formation of a thioether followed by the protection of an aldehyde as an acetal.
Synthetic Strategy
The retrosynthetic analysis suggests a disconnection at the acetal and thioether linkages. A plausible forward synthesis involves the S-alkylation of propane-2-thiol with 2-bromoacetaldehyde diethyl acetal.
Reaction Pathway
Caption: Proposed synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.
Detailed Experimental Protocol
Materials:
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Propane-2-thiol
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2-Bromoacetaldehyde diethyl acetal
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
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Preparation: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in anhydrous THF.
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Thiolate Formation: The flask is cooled to 0 °C in an ice bath. Propane-2-thiol (1.0 equivalent) is added dropwise to the stirred suspension of NaH in THF. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
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S-Alkylation: 2-Bromoacetaldehyde diethyl acetal (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.
Trustworthiness and Self-Validation
The proposed synthetic protocol is based on well-established and reliable organic reactions. The S-alkylation of a thiolate with an alkyl halide is a classic Williamson ether synthesis analogue for thioethers and typically proceeds with high yield and selectivity.[5] The use of a pre-formed acetal protects the aldehyde functionality from the basic and nucleophilic conditions of the reaction.
The success of the synthesis can be validated at each step:
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Thiolate Formation: The evolution of hydrogen gas upon the addition of the thiol to NaH provides a visual confirmation of the deprotonation.
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Reaction Monitoring: TLC analysis will show the consumption of the starting materials and the appearance of a new, less polar product spot.
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Structural Confirmation: The identity and purity of the final product will be unequivocally confirmed by the spectroscopic methods outlined in section 2.2 (¹H NMR, ¹³C NMR, and IR spectroscopy), along with mass spectrometry to confirm the molecular weight.
Conclusion
This technical guide has detailed the chemical identity, predicted properties, and a robust synthetic route for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane. The proposed synthesis is efficient and utilizes common laboratory reagents and techniques. The predicted spectroscopic data provides a benchmark for the characterization of this novel compound. This document serves as a valuable resource for chemists interested in the synthesis of multifunctional molecules and provides a solid foundation for further research into the applications of this and related thioether acetals in various scientific disciplines.
References
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Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones. Angewandte Chemie International Edition in English, 4(12), 1075-1077. [Link]
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NASA Technical Reports Server. (n.d.). Analysis of a Thioether Lubricant by Infrared Fourier Microemission Spectrophotometry. [Link]
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ResearchGate. (2021). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. [Link]
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Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]
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Guindon, Y., Frenette, R., Fortin, R., & Rokach, J. (1982). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry, 47(26), 5302-5304. [Link]
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Wikipedia. (n.d.). Corey–Seebach reaction. [Link]
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Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
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YouTube. (2023). Umpolung chemistry. [Link]
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